(3-Methoxycyclohexyl)methanol
Overview
Description
(3-Methoxycyclohexyl)methanol is an organic compound characterized by a cyclohexane ring substituted with a methoxy group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxycyclohexyl)methanol typically involves the hydroformylation of cyclohexene followed by hydrogenation. The hydroformylation process introduces a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde, which is then hydrogenated to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxycyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexylmethane derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like hydrogen halides (HX) can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexylmethane.
Substitution: Various alkyl halides depending on the substituent introduced.
Scientific Research Applications
(3-Methoxycyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of (3-Methoxycyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Cyclohexylmethanol: Similar in structure but lacks the methoxy group.
Methoxycyclohexane: Similar but lacks the hydroxymethyl group.
Cyclohexanemethanol: Another related compound with slight structural differences .
Uniqueness: (3-Methoxycyclohexyl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3-methoxycyclohexyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-10-8-4-2-3-7(5-8)6-9/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCCNBXYARRUAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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